N-Octadecyl-L-tyrosine

Description

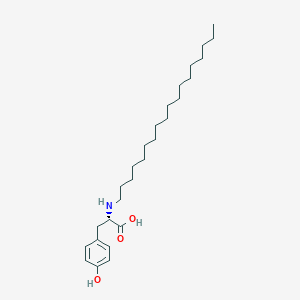

N-Octadecyl-L-tyrosine (CAS: 57993-25-6) is a synthetic derivative of the amino acid L-tyrosine, modified by the addition of an octadecyl (C18) alkyl chain to the nitrogen atom of the tyrosine backbone. This structural modification enhances its lipophilicity, making it suitable for applications in lipid-based drug delivery systems, membrane studies, and surfactant research . The compound’s molecular formula is C₂₇H₄₅NO₃, with a molecular weight of 447.65 g/mol .

Properties

CAS No. |

160011-20-1 |

|---|---|

Molecular Formula |

C27H47NO3 |

Molecular Weight |

433.7 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(octadecylamino)propanoic acid |

InChI |

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-26(27(30)31)23-24-18-20-25(29)21-19-24/h18-21,26,28-29H,2-17,22-23H2,1H3,(H,30,31)/t26-/m0/s1 |

InChI Key |

GHAXTSRJNHYMFC-SANMLTNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-L-tyrosine typically involves the esterification of L-tyrosine with octadecanol. The reaction is usually catalyzed by acidic or enzymatic catalysts. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The ester bond can be reduced to yield the corresponding alcohol and carboxylic acid.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Octadecanol and L-tyrosine.

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-Octadecyl-L-tyrosine has been studied for its potential use in drug formulations. Its structural properties allow it to interact favorably with biological membranes, enhancing the bioavailability of drugs.

Key Findings:

- Neuroprotective Effects: Research indicates that derivatives of this compound can exhibit neuroprotective properties. For instance, N-stearoyl tyrosine (NsTyr) has shown promise in reducing ischemic damage in neuronal cells and improving survival rates in animal models of acute ischemic injury .

- Weight Loss Drug Development: The compound has been explored as a candidate for weight-loss drugs due to its ability to regulate metabolic pathways related to fat absorption and synthesis .

Neuroprotective Research

The neuroprotective properties of this compound derivatives have been a focal point in studies related to neurodegenerative diseases.

Case Studies:

- Alzheimer's Disease Model: In experiments with mice models of Alzheimer's disease, NsTyr demonstrated significant improvements in cognitive functions and spatial learning abilities. The compound appears to modulate neurotransmitter systems, particularly dopamine pathways, which are crucial for cognitive processes .

- Mechanism of Action: The neuroprotective effects are thought to stem from the compound's ability to reduce oxidative stress and inflammation in neuronal tissues. This is critical in preventing neuronal death and maintaining cognitive functions in aging populations .

Chemical Properties and Formulations

This compound exhibits favorable physical and chemical properties that make it suitable for various formulations.

| Property | Description |

|---|---|

| Solubility | Low solubility in water; higher solubility in organic solvents |

| Stability | High stability under physiological conditions |

| Bioavailability | Enhanced relative bioavailability compared to traditional formulations |

Formulation Types:

- Tablets

- Capsules

- Sustained-release formulations

- Solutions and suspensions

These formulations can be tailored to optimize the delivery of this compound for specific therapeutic applications.

Mechanism of Action

The mechanism of action of N-Octadecyl-L-tyrosine is primarily related to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across biological membranes. The phenolic hydroxyl group of the tyrosine moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

This compound vs. N-Acetyl-L-tyrosine

This compound vs. N-Octadecylformamide

This compound vs. Modified Tyrosine Derivatives

- Functional Groups : Derivatives like N-Fmoc-3-nitro-L-tyrosine (nitro and Fmoc-protected) are tailored for peptide synthesis, whereas this compound’s alkyl chain targets lipid compatibility .

- Stability : Nitro and Fmoc groups in modified tyrosines may introduce photolability or sensitivity to acidic conditions, whereas the octadecyl chain enhances thermal stability .

Research Findings and Data Gaps

- Solubility : this compound’s low water solubility is inferred from its alkyl chain length, but experimental data are lacking. In contrast, N-Acetyl-L-tyrosine is water-soluble (≥10 mg/mL) .

- Toxicity: No acute toxicity data exist for this compound, whereas N-Octadecylformamide requires precautions against skin/eye contact .

- Synthesis : this compound is synthesized via alkylation of L-tyrosine, similar to methods for N-Boc-O-methyl-L-tyrosine (a related derivative used in peptide chemistry) .

Biological Activity

N-Octadecyl-L-tyrosine (NODTY) is a compound derived from the amino acid L-tyrosine, modified with an octadecyl chain. This modification enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and research findings.

This compound is characterized by its long hydrophobic alkyl chain, which affects its solubility and interaction with biological membranes. The structure can be summarized as follows:

- Molecular Formula : C27H49NO3

- Molecular Weight : 433.7 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : As a derivative of L-tyrosine, NODTY may influence the synthesis of catecholamines (dopamine, norepinephrine) by serving as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Enhanced catecholamine levels can lead to improved cognitive functions and stress responses .

- Membrane Interaction : The hydrophobic nature of the octadecyl group allows NODTY to integrate into lipid membranes, potentially altering membrane fluidity and affecting receptor signaling pathways .

- Antioxidant Activity : Similar to other tyrosine derivatives, NODTY may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This could be particularly relevant in neuroprotective contexts .

Stress Response

N-Acetyl-L-tyrosine (NAT), another derivative of L-tyrosine, has been shown to play a role in mitohormesis—a process where low levels of reactive oxygen species (ROS) induce a cytoprotective response. Although specific studies on NODTY are scarce, it is plausible that similar mechanisms could apply due to its structural characteristics .

Case Studies

- Cognitive Performance Enhancement : In a controlled study involving older adults, participants receiving tyrosine showed improved cognitive flexibility during stressful tasks. This suggests that compounds like NODTY could potentially offer similar benefits due to their relationship with neurotransmitter synthesis .

- Oxidative Stress Mitigation : Research on NAT indicates that L-tyrosine derivatives can enhance the expression of antioxidant enzymes under stress conditions. While specific data on NODTY is lacking, this points to a potential area for future research regarding its protective effects against oxidative damage .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.